1H-1,3-Benzimidazole-1-ethanol, alpha-(4-morpholinylmethyl)-
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Overview
Description
1H-1,3-Benzimidazole-1-ethanol, alpha-(4-morpholinylmethyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is notable for its unique structure, which includes a morpholine group attached to the benzimidazole core. Benzimidazole derivatives are known for their broad spectrum of biological activities, making them valuable in various fields such as medicine, agriculture, and industrial chemistry .
Preparation Methods
The synthesis of 1H-1,3-Benzimidazole-1-ethanol, alpha-(4-morpholinylmethyl)- typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by the introduction of the morpholine group. One common method includes:
Condensation Reaction: Ortho-phenylenediamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the benzimidazole core.
Introduction of Morpholine Group: The benzimidazole derivative is then reacted with a morpholine derivative under basic conditions to introduce the morpholine group.
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
1H-1,3-Benzimidazole-1-ethanol, alpha-(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-1,3-Benzimidazole-1-ethanol, alpha-(4-morpholinylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-1,3-Benzimidazole-1-ethanol, alpha-(4-morpholinylmethyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity is attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .
Comparison with Similar Compounds
1H-1,3-Benzimidazole-1-ethanol, alpha-(4-morpholinylmethyl)- can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole-1-ethanol, alpha-(aminomethyl)-: This compound has a similar structure but with an aminomethyl group instead of a morpholinylmethyl group.
1H-Benzimidazole-1-ethanol, alpha-(phenoxymethyl)-: This derivative has a phenoxymethyl group and is used in different applications, including as an intermediate in the synthesis of pharmaceuticals.
The uniqueness of 1H-1,3-Benzimidazole-1-ethanol, alpha-(4-morpholinylmethyl)- lies in its specific structure, which imparts distinct biological activities and chemical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(benzimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C14H19N3O2/c18-12(9-16-5-7-19-8-6-16)10-17-11-15-13-3-1-2-4-14(13)17/h1-4,11-12,18H,5-10H2 |
InChI Key |
QCICEPWMGABCQF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(CN2C=NC3=CC=CC=C32)O |
solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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